molecular formula C23H27ClN4O2S B4108858 4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine;hydrochloride

4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine;hydrochloride

Cat. No.: B4108858
M. Wt: 459.0 g/mol
InChI Key: WAIOTCXWXDFIBO-UHFFFAOYSA-N
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Description

4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine hydrochloride is a complex organic compound with a unique structure that combines elements of benzodioxole, piperazine, and benzothienopyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine hydrochloride involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of the benzodioxole and piperazine derivatives, followed by their coupling with the benzothienopyrimidine core. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and reduce costs. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine hydrochloride can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are critical in determining the reaction’s outcome and the purity of the products formed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Several compounds share structural similarities with 4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine hydrochloride, including:

Uniqueness

What sets 4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine hydrochloride apart is its unique combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S.ClH/c1-15-24-22(21-17-4-2-3-5-20(17)30-23(21)25-15)27-10-8-26(9-11-27)13-16-6-7-18-19(12-16)29-14-28-18;/h6-7,12H,2-5,8-11,13-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIOTCXWXDFIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C3=C(CCCC3)SC2=N1)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine;hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine;hydrochloride
Reactant of Route 3
4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine;hydrochloride
Reactant of Route 4
Reactant of Route 4
4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine;hydrochloride
Reactant of Route 5
4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine;hydrochloride
Reactant of Route 6
Reactant of Route 6
4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine;hydrochloride

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